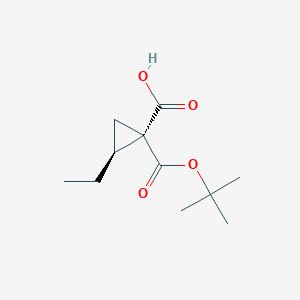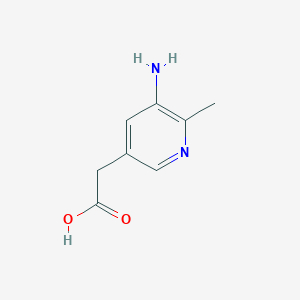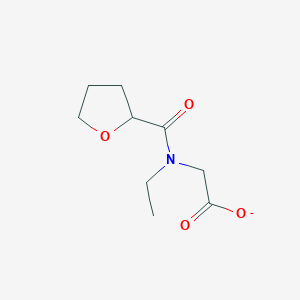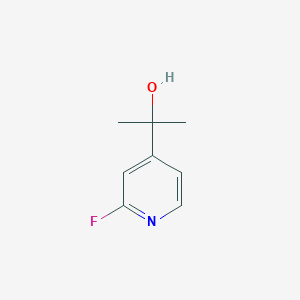
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoromethylsulfanyl groups attached to an ethyl chain, which is further connected to a dimethylammonium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of dimethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the trifluoromethylsulfanyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chloride moiety, where nucleophiles like hydroxide ions or amines replace the chloride ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved products with reduced sulfur groups
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl-bis-(2-chloromethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-bromomethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-iodomethylsulfanyl-ethyl)-ammonium chloride
Uniqueness
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is unique due to the presence of trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14ClF6NS2 |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
dimethyl-bis[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C8H14F6NS2.ClH/c1-15(2,3-5-16-7(9,10)11)4-6-17-8(12,13)14;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WHZRLYRBUURBBE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCSC(F)(F)F)CCSC(F)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)

![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)











